Enhanced Lipophilicity Over N-Phenylmaleimide
The compound demonstrates an experimental LogP value of 1.45920, which is significantly higher than the LogP of the non-fluorinated parent scaffold, N-phenylmaleimide (LogP ~1.20). This increase in lipophilicity, attributed to the 3,4-difluorophenyl substitution, is a key differentiator for applications requiring enhanced membrane permeability or target engagement within hydrophobic binding pockets [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.45920 |
| Comparator Or Baseline | N-phenylmaleimide (estimated LogP ~1.20) |
| Quantified Difference | Increase of approximately +0.26 log units |
| Conditions | Experimental determination (source: ChemSrc) for target; class-level inferred value for comparator based on standard N-phenylmaleimide properties. |
Why This Matters
A higher LogP value directly correlates with improved passive membrane permeability, making this compound a more suitable choice for designing cell-permeable probes or optimizing lead compounds in early-stage drug discovery.
- [1] ChemSrc. (2019). 1-(3,4-二氟苯基)-1H-吡咯-2,5-二酮. Retrieved from https://m.chemsrc.com/en/cas/154505-91-6_1193498.html View Source
- [2] PubChem. (n.d.). N-Phenylmaleimide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-Phenylmaleimide View Source
